

Technical Guide: Acidity and pKa of 2-Methoxy-5-nitrophenol

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of **2-Methoxy-5-nitrophenol** (also known as 5-nitroguaiacol). The document details the physicochemical properties influencing its acidity, presents comparative data with related phenolic compounds, and outlines comprehensive experimental protocols for pKa determination.

Introduction to the Acidity of 2-Methoxy-5-nitrophenol

2-Methoxy-5-nitrophenol is a substituted phenol whose acidic character is significantly influenced by the electronic effects of its substituents: the methoxy ($-\text{OCH}_3$) group and the nitro ($-\text{NO}_2$) group. The acidity of a phenol is determined by the stability of its corresponding phenoxide ion after the phenolic proton dissociates. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge on the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups tend to decrease acidity.

In **2-Methoxy-5-nitrophenol**, the nitro group, located para to the hydroxyl group, is a strong electron-withdrawing group through both the inductive ($-\text{I}$) and resonance ($-\text{M}$) effects. This significantly stabilizes the phenoxide ion, making the compound more acidic than phenol. The methoxy group, located ortho to the hydroxyl group, exhibits a dual electronic effect: it is electron-withdrawing inductively ($-\text{I}$) but electron-donating through resonance ($+\text{M}$). The interplay of these effects from both substituents determines the final pKa value of the molecule.

Based on experimental data, the pKa of **2-Methoxy-5-nitrophenol** is approximately 8.21-8.5. [1][2] This value indicates that it is a stronger acid than phenol but weaker than p-nitrophenol, illustrating the nuanced effects of multiple substituents.

Quantitative Data on Acidity

The pKa value of **2-Methoxy-5-nitrophenol** is best understood in the context of related phenolic compounds. The following table summarizes the experimental pKa values for **2-Methoxy-5-nitrophenol** and its parent/related molecules.

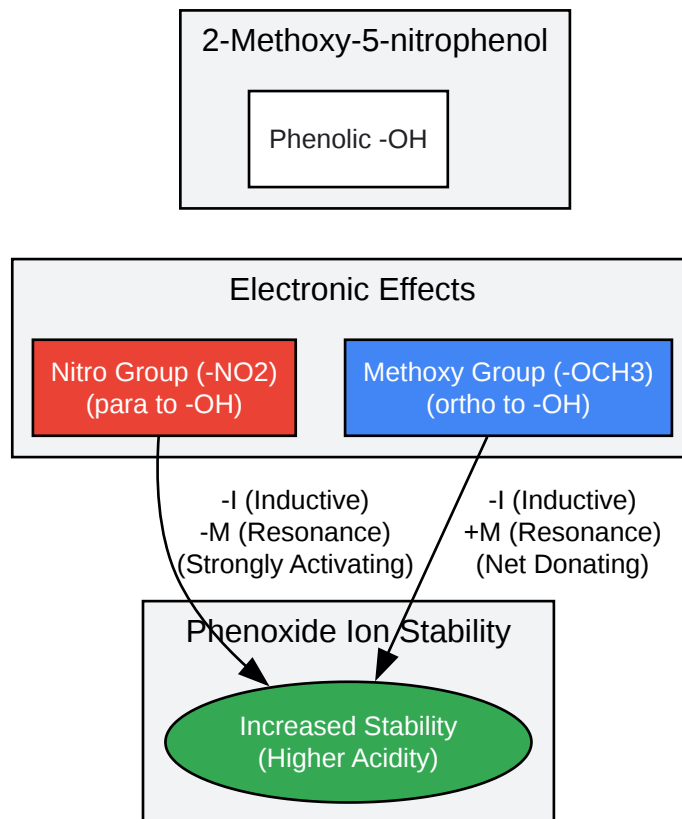
Compound	Structure	Substituents	pKa Value
2-Methoxy-5-nitrophenol	2-Methoxy, 5-Nitro	8.21 - 8.5[1][2]	
Phenol	-	9.98	
o-Nitrophenol	2-Nitro	7.23[3]	
m-Nitrophenol	3-Nitro	8.4[2]	
p-Nitrophenol	4-Nitro	7.15	
o-Methoxyphenol (Guaiacol)	2-Methoxy	9.98[2]	
m-Methoxyphenol	3-Methoxy	9.65	
p-Methoxyphenol	4-Methoxy	10.21	

Note: pKa values can vary slightly depending on experimental conditions (e.g., temperature, solvent, ionic strength).

Factors Influencing Acidity

The acidity of **2-Methoxy-5-nitrophenol** is a result of the combined electronic effects of the methoxy and nitro groups on the stability of the corresponding phenoxide ion.

Factors Influencing Acidity of 2-Methoxy-5-nitrophenol



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Caption: Electronic effects on the acidity of **2-Methoxy-5-nitrophenol**.

Experimental Protocols for pKa Determination

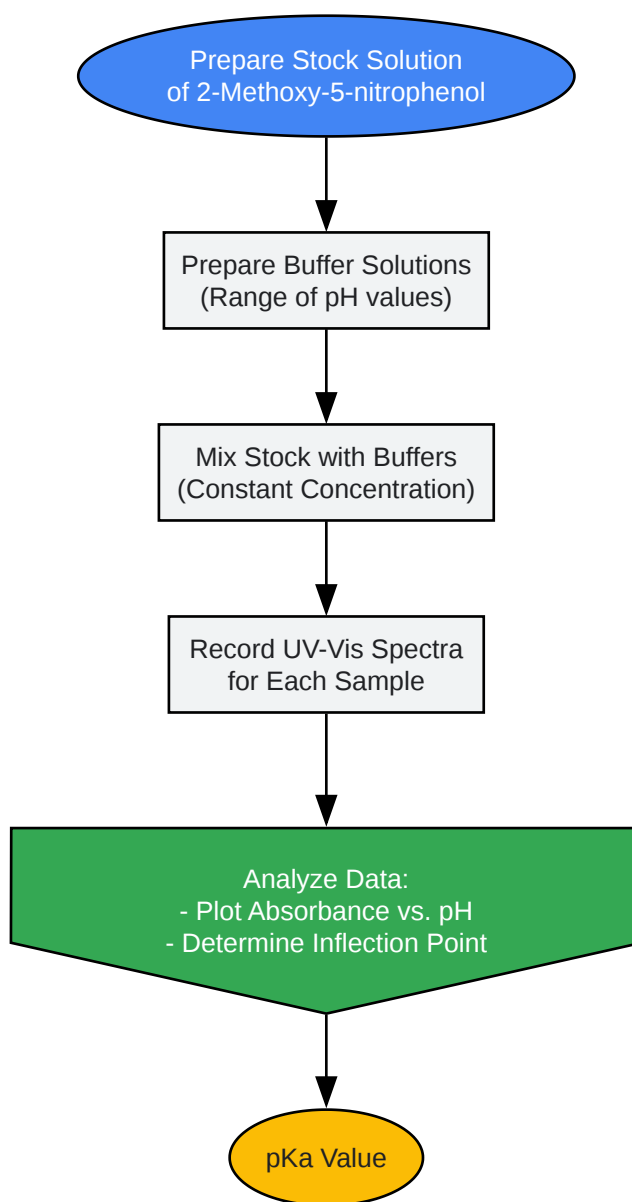
The pKa of a phenolic compound like **2-Methoxy-5-nitrophenol** can be accurately determined using several laboratory techniques. The two most common methods are Spectrophotometry and Potentiometric Titration.

Spectrophotometric Determination of pKa

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **2-Methoxy-5-nitrophenol** of known concentration in a suitable solvent (e.g., water or a water-acetonitrile mixture).
 - Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound (e.g., from pH 6.5 to 9.5).
 - Prepare two additional solutions at pH values well below (e.g., pH 2) and well above (e.g., pH 11) the expected pKa to obtain the spectra of the fully protonated and fully deprotonated species, respectively.
- Spectroscopic Measurements:
 - For each buffer solution, add a small, constant volume of the stock solution to ensure the total concentration of the analyte is the same in all samples.
 - Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each solution using a spectrophotometer.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) where the difference in absorbance between the acidic and basic forms is greatest.
 - Plot the absorbance at this λ_{max} against the pH of the buffer solutions.
 - The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
 - Alternatively, the pKa can be calculated for each pH using the following equation: $\text{pKa} = \text{pH} + \log[(A_{\text{b}} - A) / (A - A_{\text{a}})]$ where A is the absorbance at a given pH, A_{a} is the absorbance of the fully acidic form, and A_{b} is the absorbance of the fully basic form.



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Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is gradually added. The pKa can be determined from the resulting titration curve.

Methodology:

- Preparation of Solutions:
 - Prepare a solution of **2-Methoxy-5-nitrophenol** of known concentration in deionized water. If solubility is low, a co-solvent like methanol may be used.
 - Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), free from carbonate.
 - Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Titration Procedure:
 - Place a known volume of the **2-Methoxy-5-nitrophenol** solution in a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
 - Add the NaOH titrant in small, precise increments, recording the pH of the solution after each addition has fully mixed and the pH reading has stabilized.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - The equivalence point is the point of steepest slope on the curve.
 - The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
 - Alternatively, a Gran plot can be used for a more precise determination of the equivalence point.

Conclusion

The acidity of **2-Methoxy-5-nitrophenol**, with an experimental pKa in the range of 8.21-8.5, is a direct consequence of the electronic properties of its substituents. The strong electron-withdrawing nitro group enhances acidity, while the methoxy group has a less pronounced, complex effect. Accurate determination of its pKa is crucial for applications in drug development and chemical research and can be reliably achieved through standard experimental protocols such as spectrophotometry and potentiometric titration.

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